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Compound of Interest

Compound Name: Isobutyl chloroformate

Cat. No.: B042661 Get Quote

Isobutyl chloroformate, with the IUPAC name 2-methylpropyl carbonochloridate, is a

chloroformate ester of isobutanol.[1][2] Its structure is characterized by an isobutyl group

attached to a chloroformate functional group.
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Figure 1: Chemical Structure of Isobutyl Chloroformate
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Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 2-methylpropyl carbonochloridate[1][2]

Synonyms
Chloroformic acid isobutyl ester, IBCF, Isobutyl

chlorocarbonate[3][4]

CAS Number 543-27-1[3]

Molecular Formula C₅H₉ClO₂[4]

Molecular Weight 136.58 g/mol

SMILES CC(C)COC(=O)Cl[1]

| InChI Key | YOETUEMZNOLGDB-UHFFFAOYSA-N[1][4] |

Physicochemical and Spectroscopic Data
Isobutyl chloroformate is a colorless to light-colored liquid with a pungent odor.[1] It is

flammable, corrosive, and reacts with water.[1][5]

Table 2: Physicochemical Properties

Property Value

Appearance Colorless to light-colored liquid[1][5]

Boiling Point 128.8 °C (lit.)

Density 1.053 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.407 (lit.)

Vapor Pressure 22.8 hPa (2.2 kPa) at 20 °C

Flash Point 36 °C (96.8 °F) - closed cup

| Solubility | Insoluble in water; soluble in organic solvents like ether, chloroform, and benzene.

[1] |
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Table 3: Spectroscopic Data Summary

Technique Key Features and Interpretation

¹H NMR

- CH₃: Doublet, ~0.9-1.0 ppm (6H)- CH:

Multiplet, ~1.9-2.1 ppm (1H)- CH₂: Doublet,
~4.0-4.2 ppm (2H)(Predicted chemical
shifts based on structure)

¹³C NMR

Four distinct signals are expected for the

isobutyl group carbons and the carbonyl carbon.

[1]

Infrared (IR)

~1780 cm⁻¹: Strong C=O stretching

(characteristic of acid chlorides)~1160 cm⁻¹: C-

O stretching~780 cm⁻¹: C-Cl stretching(Data

from NIST IR Spectrum)[4]

| Mass Spec (EI) | m/z 43: [C₃H₇]⁺, Isopropyl cation (Top Peak)[1]m/z 56: [C₄H₈]⁺, Isobutene

via McLafferty rearrangement (2nd Highest)[1]m/z 41: [C₃H₅]⁺, Allyl cation (3rd Highest)[1] |

Synthesis of Isobutyl Chloroformate
Isobutyl chloroformate is typically synthesized by the reaction of anhydrous isobutyl alcohol

with an excess of liquid phosgene at low temperatures.[6][7]
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Synthesis Workflow
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Figure 2: General workflow for the synthesis of isobutyl chloroformate.
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Experimental Protocol: Synthesis
Preparation: Cool 148.4 g (0.15 mole) of liquid phosgene in a suitable reactor to -40 °C.

Reaction: While stirring, slowly add 74.1 g (0.1 mole) of anhydrous isobutyl alcohol to the

cooled phosgene.

Warming: After the addition is complete, allow the reaction temperature to slowly rise to 0 °C

and continue stirring for an additional 20 minutes.

Aging: Let the reaction mixture stand overnight at room temperature.

Purging: Purge the mixture with dry air for 2 hours to remove excess phosgene and

hydrogen chloride gas.

Distillation: Distill the resulting liquid to obtain pure isobutyl chloroformate. The expected

boiling point is 123-126 °C, with a typical yield of around 70%.

Application in Peptide Synthesis: The Mixed
Anhydride Method
A primary application of isobutyl chloroformate in drug development and organic synthesis is

as a coupling agent for the formation of amide (peptide) bonds.[8][9] It is used to activate a

carboxylic acid (the C-terminus of an N-protected amino acid) by forming a mixed carboxylic-

carbonic anhydride. This activated intermediate is highly reactive towards nucleophilic attack by

the amine group of a second amino acid (or its ester), leading to peptide bond formation.[8][9]

This method is valued for minimizing racemization, especially when conducted at low

temperatures.[9]
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Peptide Coupling via Mixed Anhydride
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Figure 3: Reaction pathway for peptide bond formation using isobutyl chloroformate.

Experimental Protocol: General Peptide Coupling
This protocol describes a general procedure for coupling an N-protected amino acid with an

amino acid ester in a solution phase.

Acid Activation:
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Dissolve the N-protected amino acid (1.0 equivalent) in a suitable anhydrous solvent (e.g.,

THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[8]

Cool the solution to -15 °C using a dry ice/acetone or similar cooling bath.[8]

Add N-methylmorpholine (NMM) or another suitable tertiary amine (1.0 equivalent)

dropwise while maintaining the temperature.[8]

Slowly add isobutyl chloroformate (1.0 equivalent) dropwise to the solution. A precipitate

of N-methylmorpholine hydrochloride may form.[8]

Stir the mixture at -15 °C for 5-15 minutes to allow for the complete formation of the mixed

anhydride.

Coupling Reaction:

In a separate flask, prepare a solution of the amino acid ester hydrochloride salt (1.0-1.2

equivalents) and neutralize it with NMM (1.0-1.2 equivalents) in an anhydrous solvent.

Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C.

[10]

Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature

and stir for an additional 1-3 hours.[10] Monitor the reaction progress using an appropriate

technique (e.g., TLC or HPLC).

Work-up and Purification:

Filter the reaction mixture to remove the precipitated amine hydrochloride.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid), a weak

base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted materials and

byproducts.[10]
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate in vacuo.

Purify the resulting crude peptide using silica gel column chromatography or

recrystallization.

Safety and Handling
Isobutyl chloroformate is a hazardous chemical that requires strict safety precautions.[1] It is

flammable, highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye

damage.[1] Work must be conducted in a well-ventilated fume hood with appropriate personal

protective equipment (PPE).[11]

Table 4: Safety and Handling Information
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Category Information

GHS Pictograms Flame, Corrosion, Skull and Crossbones

Signal Word Danger

Hazard Statements

H226: Flammable liquid and vapor.H302:

Harmful if swallowed.H314: Causes severe skin

burns and eye damage.H330: Fatal if inhaled.

PPE

Chemical-resistant gloves, chemical splash

goggles, face shield, lab coat, and a suitable

respirator (e.g., type ABEK (EN14387) respirator

filter).[11]

Handling

Use only in a chemical fume hood. Keep away

from heat, sparks, and open flames.[11]

Ground/bond container and receiving

equipment. Avoid contact with skin, eyes, and

clothing. Avoid inhalation of vapor. Moisture

sensitive; handle under inert gas.[5]

Storage

Store in a cool, dry, well-ventilated area in a

tightly closed container under inert gas. Store

locked up. Keep away from incompatible

materials such as water, strong oxidizing

agents, alcohols, and bases.

| Spill & Disposal | In case of a spill, isolate the area. Use a non-combustible absorbent

material to clean up. Do not use water.[5] Dispose of contents/container to an approved waste

disposal plant. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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